2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the nicotinamide core, introduction of the methylthio group, and the attachment of the morpholino and trifluoromethyl phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5-(trifluoromethyl)phenylmethanol
- 2-Morpholino-5-(trifluoromethyl)phenylboronic acid
- Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate
Uniqueness
2-(Methylthio)-N-(2-morpholino-5-(trifluoromethyl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
5567-82-8 |
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Molecular Formula |
C18H18F3N3O2S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18F3N3O2S/c1-27-17-13(3-2-6-22-17)16(25)23-14-11-12(18(19,20)21)4-5-15(14)24-7-9-26-10-8-24/h2-6,11H,7-10H2,1H3,(H,23,25) |
InChI Key |
GSBHHNVIFCDFMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
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